![molecular formula C19H16N4O3S B379438 N-(2-furylmethyl)-N-[3-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-5-yl]amine](/img/structure/B379438.png)
N-(2-furylmethyl)-N-[3-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-5-yl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-N-[3-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-5-yl]amine is a complex organic compound that features a triazole ring, a furan ring, and a sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-N-[3-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-5-yl]amine typically involves multi-step organic reactions. One common route starts with the preparation of the triazole ring, followed by the introduction of the furan and sulfonyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable.
化学反応の分析
Types of Reactions
N-(2-furylmethyl)-N-[3-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-5-yl]amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new aromatic or aliphatic groups.
科学的研究の応用
Chemistry
In chemistry, N-(2-furylmethyl)-N-[3-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-5-yl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches for diseases.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific enzymes or receptors makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications can range from coatings to advanced polymers.
作用機序
The mechanism of action of N-(2-furylmethyl)-N-[3-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-5-yl]amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the furan and sulfonyl groups can participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
類似化合物との比較
Similar Compounds
Similar compounds include other triazole derivatives, such as 1,2,4-triazole-3-thiol and 1,2,4-triazole-3-carboxylic acid, as well as furan derivatives like furfural and furfuryl alcohol.
Uniqueness
What sets N-(2-furylmethyl)-N-[3-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-5-yl]amine apart is its unique combination of functional groups. The presence of both a furan ring and a sulfonyl group on the triazole ring provides a distinct set of chemical properties and reactivity patterns, making it a versatile compound for various applications.
特性
分子式 |
C19H16N4O3S |
|---|---|
分子量 |
380.4g/mol |
IUPAC名 |
2-(benzenesulfonyl)-N-(furan-2-ylmethyl)-5-phenyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C19H16N4O3S/c24-27(25,17-11-5-2-6-12-17)23-19(20-14-16-10-7-13-26-16)21-18(22-23)15-8-3-1-4-9-15/h1-13H,14H2,(H,20,21,22) |
InChIキー |
GDVHLRPMSZRJHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN(C(=N2)NCC3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C2=NN(C(=N2)NCC3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8,9-Diphenyl-2-(2-quinolinyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B379356.png)
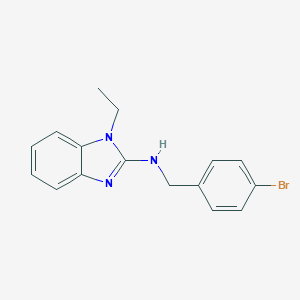
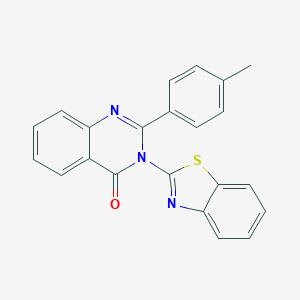
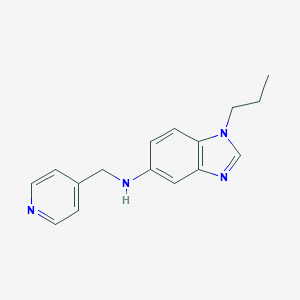
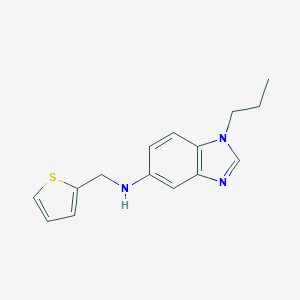
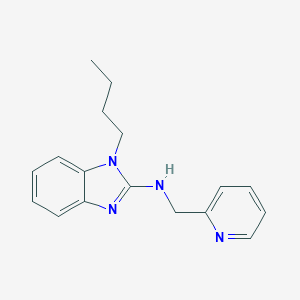
![N-(1,3-benzothiazol-2-yl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B379369.png)
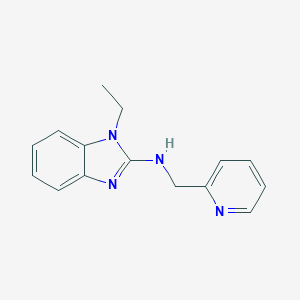
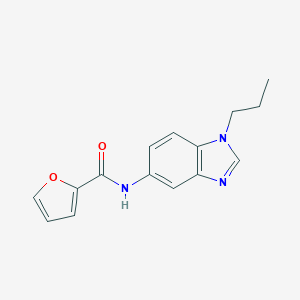
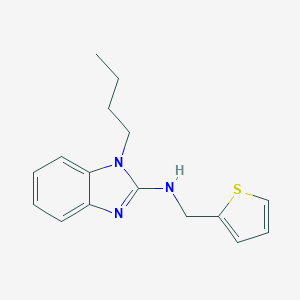
![2-[(4-Tert-butylphenoxy)methyl]-1-methylbenzimidazole](/img/structure/B379373.png)
![2-(methoxymethyl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole](/img/structure/B379374.png)
![1-[(3,4-DICHLOROPHENYL)METHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE](/img/structure/B379375.png)
![1-[2-(4-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole](/img/structure/B379376.png)
